

# An In-depth Technical Guide to Isonicotinate: Properties, Protocols, and Biological Significance

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## Compound of Interest

Compound Name: *Isonicotinate*

Cat. No.: B8489971

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **isonicotinate**, the conjugate base of isonicotinic acid. **Isonicotinate** and its derivatives are pivotal in pharmaceutical research, most notably in the development of antitubercular drugs. This document details its fundamental physicochemical properties, outlines key experimental protocols for its synthesis and analysis, and explores the intricate signaling pathways influenced by its parent compound and major derivatives.

## Core Properties of Isonicotinate

**Isonicotinate** is a pyridinemonomonocarboxylate formed by the deprotonation of the carboxy group of isonicotinic acid. Its fundamental properties are summarized below.

| Property          | Value  | Source  |
|-------------------|--|---------|
| Molecular Formula | C <sub>6</sub> H <sub>4</sub> NO <sub>2</sub> <sup>-</sup> | PubChem |
| Molecular Weight  | 122.10 g/mol   | PubChem |
| IUPAC Name        | pyridine-4-carboxylate                                     | PubChem |

## Experimental Protocols

Detailed methodologies for the synthesis and analysis of **isonicotinate** derivatives are crucial for research and development. Below are representative protocols.

## Synthesis of Ethyl Isonicotinate

A common method for synthesizing ethyl **isonicotinate** involves the esterification of isonicotinic acid.

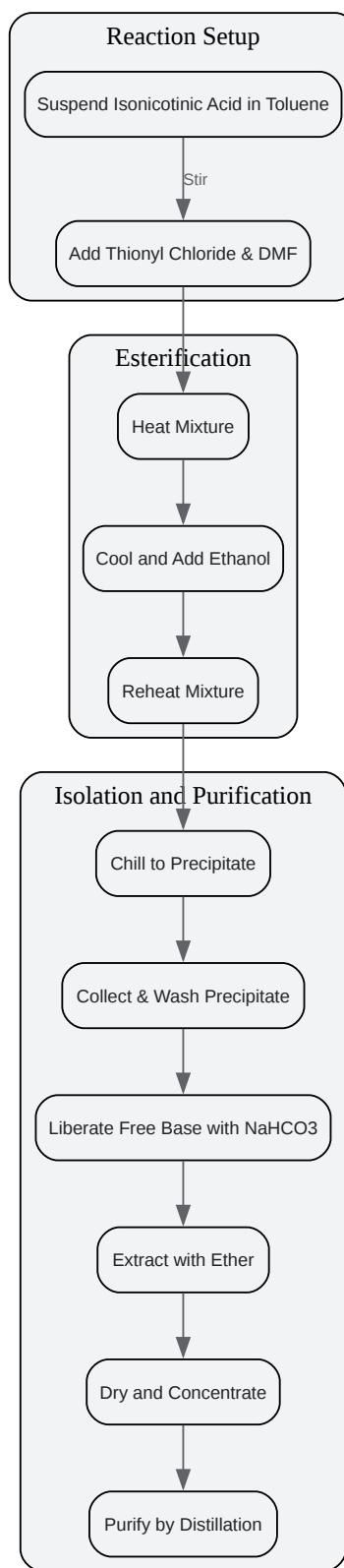
### Materials:

- Isonicotinic acid
- Absolute ethanol
- Toluene
- Thionyl chloride
- Dimethylformamide
- Sodium bicarbonate
- Anhydrous magnesium sulfate
- Ether

### Procedure:

- A suspension of isonicotinic acid in toluene is prepared in a reaction vessel.
- Thionyl chloride and a catalytic amount of dimethylformamide are added to the stirred suspension.
- The mixture is heated, then cooled before the dropwise addition of absolute ethanol.
- The reaction mixture is heated again and then chilled to precipitate the product.
- The precipitate, ethyl **isonicotinate** hydrochloride, is collected and washed with ether.

- The hydrochloride salt is dissolved in water, and sodium bicarbonate is added to liberate the free base.
- The aqueous phase is extracted with ether, and the combined organic layers are dried over anhydrous magnesium sulfate.
- The ether is removed in *vacuo* to yield crude ethyl **isonicotinate**, which can be further purified by distillation.

[Click to download full resolution via product page](#)**Figure 1:** Workflow for the synthesis of ethyl **isonicotinate**.

# Gas Chromatography Analysis of Methyl Isonicotinate

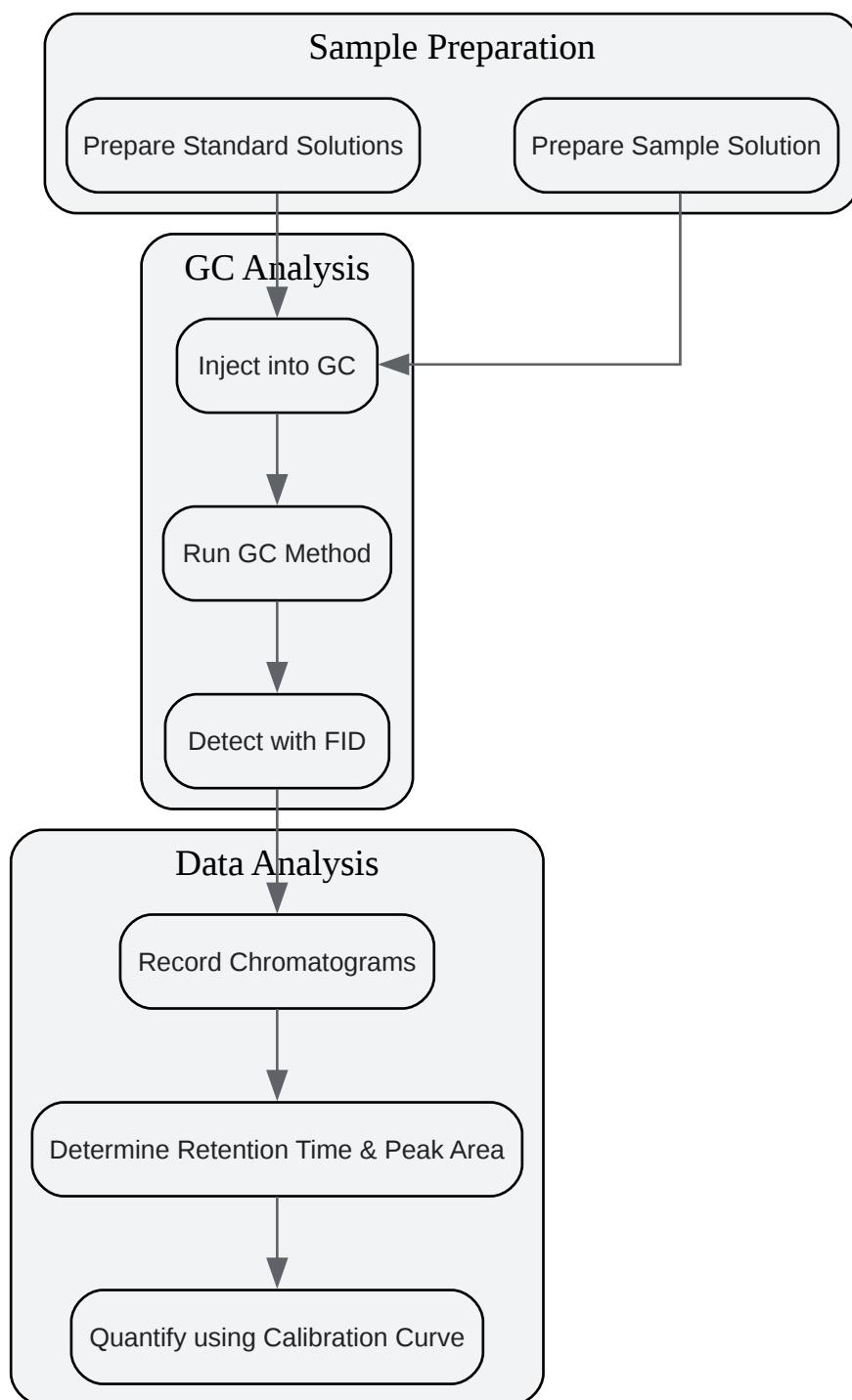
This protocol outlines a gas chromatography (GC) method for the determination of methyl **isonicotinate**.

## Instrumentation and Conditions:

- Instrument: Perkin-Elmer Gas Chromatograph
- Column: DB-5 (30 m, 0.53 mm ID, 2.65  $\mu$ m film thickness)
- Detector: Flame Ionization Detector (FID)
- Carrier Gas: Nitrogen
- Injector Temperature: 230°C
- Detector Temperature: 250°C
- Oven Temperature Program: 100°C (hold 0 min), ramp at 10°C/min to 270°C (hold 5 min)
- Injection Volume: 1  $\mu$ L

## Procedure:

- Prepare standard solutions of methyl **isonicotinate** in a suitable solvent (e.g., methanol).
- Prepare the sample for analysis by dissolving it in the same solvent.
- Inject the standard and sample solutions into the gas chromatograph.
- Record the chromatograms and determine the retention time and peak area for methyl **isonicotinate**.
- Quantify the amount of methyl **isonicotinate** in the sample by comparing its peak area to a calibration curve generated from the standard solutions.



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**Figure 2:** Workflow for GC analysis of methyl isonicotinate.

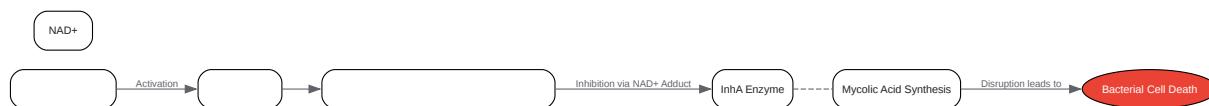
## Signaling Pathways and Biological Activity

While **isonicotinate** itself is not directly implicated in specific signaling pathways, its parent compound, isonicotinic acid, and its derivative, isoniazid, have well-documented biological activities and mechanisms of action that are of significant interest to drug development professionals.

## Isoniazid's Mechanism of Action in *Mycobacterium tuberculosis*

Isoniazid (INH), a primary antitubercular drug, is a prodrug that requires activation within the mycobacterium.<sup>[1]</sup> Its mechanism involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.<sup>[1][2]</sup>

- Activation: Isoniazid diffuses into *Mycobacterium tuberculosis* and is activated by the bacterial catalase-peroxidase enzyme, KatG.<sup>[1][3]</sup>
- Radical Formation: This activation converts isoniazid into reactive species, including an isonicotinic acyl radical.<sup>[1]</sup>
- Inhibition of Mycolic Acid Synthesis: The activated form of isoniazid covalently binds to NAD<sup>+</sup> to form an adduct that potently inhibits InhA, an enoyl-acyl carrier protein reductase.<sup>[2][4]</sup> This enzyme is essential for the elongation of fatty acids required for mycolic acid synthesis. <sup>[1]</sup> Disruption of the mycolic acid layer leads to bacterial cell death.<sup>[1]</sup>



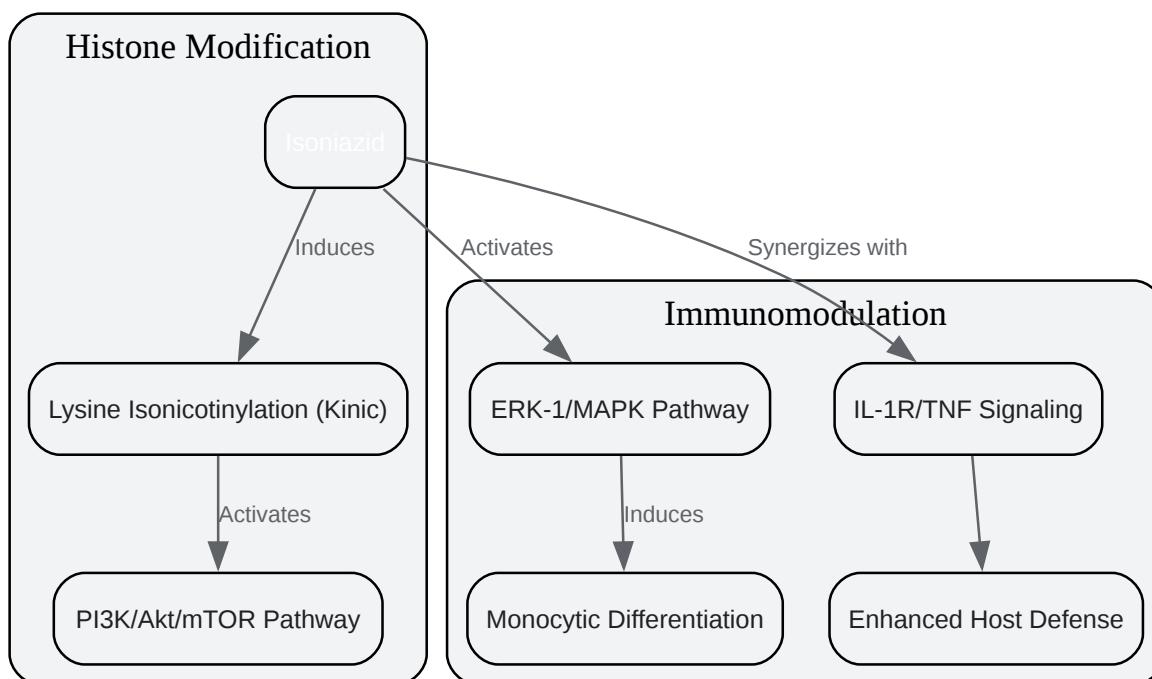
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**Figure 3:** Mechanism of action of isoniazid in *M. tuberculosis*.

## Modulation of Host Cell Signaling by Isoniazid

Recent studies have revealed that isoniazid can also modulate host cell signaling pathways, which may contribute to its therapeutic effects and side effects.

- PI3K/Akt/mTOR Pathway: Isoniazid and its metabolites can induce a post-translational modification known as lysine isonicotinylation (Kinic) on histones. This histone mark has been shown to upregulate the expression of the PIK3R1 gene, leading to the activation of the PI3K/Akt/mTOR signaling pathway.<sup>[5][6]</sup> This pathway is involved in cell growth, proliferation, and survival, and its activation by isoniazid may have implications for the drug's side effects.<sup>[5][6]</sup>
- ERK-1/MAPK Pathway: Isoniazid has been observed to induce a monocytic-like phenotype in HL-60 cells.<sup>[7]</sup> This differentiation is associated with the activation of the ERK-1/MAPK signaling pathway.<sup>[7]</sup> This suggests an immunomodulatory role for isoniazid that could contribute to the host's defense against tuberculosis.<sup>[7]</sup>
- IL-1 Receptor and TNF Signaling: Isoniazid's therapeutic effect has been linked to host IL-1 and TNF signaling.<sup>[8]</sup> While isoniazid does not appear to alter the production of these cytokines, the blockade of their signaling pathways rescues isoniazid-induced killing of *M. tuberculosis*.<sup>[8]</sup> This suggests a synergistic relationship between the drug's direct antibacterial action and the host's pro-inflammatory response.



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**Figure 4:** Isoniazid's influence on host cell signaling pathways.**Need Custom Synthesis?**

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